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molecular formula C9H18 B8746837 7-Methyl-1-octene CAS No. 13151-06-9

7-Methyl-1-octene

Cat. No. B8746837
M. Wt: 126.24 g/mol
InChI Key: YKHFZRXJMPLNTJ-UHFFFAOYSA-N
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Patent
US04036858

Procedure details

7,8-Epoxy-2-methyloctadecane is economically prepared by a metathesis reaction of 7-methyl-1-octene and 1-dodecene to form 2-methyl-7-octadecene which is then epoxidized to give the desired product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-methyl-7-octadecene

Identifiers

REACTION_CXSMILES
O1[CH:10]([CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])[CH:2]1[CH2:3][CH2:4][CH2:5][CH2:6][CH:7]([CH3:9])[CH3:8].CC(C)CCCCC=C.C=CCCCCCCCCCC>>[CH3:9][CH:7]([CH2:6][CH2:5][CH2:4][CH2:3][CH:2]=[CH:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])[CH3:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(CCCCC(C)C)C1CCCCCCCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CCCCC=C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CCCCCCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
2-methyl-7-octadecene
Type
product
Smiles
CC(C)CCCCC=CCCCCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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